molecular formula C10H15ClS B13642797 3-(2-(Chloromethyl)-3-methylbutyl)thiophene

3-(2-(Chloromethyl)-3-methylbutyl)thiophene

Cat. No.: B13642797
M. Wt: 202.74 g/mol
InChI Key: GQQBVWVALKBUQR-UHFFFAOYSA-N
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Description

3-(2-(Chloromethyl)-3-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized to introduce halogen atoms into the thiophene ring . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale halogenation reactions. The use of reagents such as N-chlorosuccinimide (NCS) or bromine (Br2) is common in these processes . Additionally, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .

Biological Activity

The compound 3-(2-(Chloromethyl)-3-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties. Research indicates that compounds containing thiophene rings exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain thiophene derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 µg/ml
2-ButylthiopheneE. coli10 µg/ml
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaBacillus subtilis2 µg/ml

Anti-inflammatory Activity

Thiophene derivatives have also been recognized for their anti-inflammatory effects. Compounds similar to this compound have shown potential in reducing inflammation in various biological models . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Case Study: Anti-inflammatory Effects
In a study evaluating anti-inflammatory activity, a thiophene derivative exhibited a significant reduction in edema in rat paw models when administered at doses of 50 mg/kg . The compound's efficacy was comparable to standard anti-inflammatory drugs.

Antitumor Activity

The potential antitumor properties of thiophene derivatives are another area of interest. Certain compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that the incorporation of thiophene into drug design could lead to novel anticancer agents .

Table 2: Antitumor Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (lung cancer)15 µM
ThiophenfurinHeLa (cervical cancer)20 µM
TeniposideMCF-7 (breast cancer)10 µM

The biological activities of thiophene derivatives are often attributed to their ability to interact with various molecular targets within cells. For instance:

  • Antimicrobial Action : Thiophenes may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory Action : These compounds can modulate signaling pathways that regulate inflammation, particularly by affecting NF-kB and MAPK pathways.
  • Antitumor Action : Thiophenes may induce apoptosis in cancer cells through the activation of caspases or by disrupting cell cycle progression.

Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

3-[2-(chloromethyl)-3-methylbutyl]thiophene

InChI

InChI=1S/C10H15ClS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3

InChI Key

GQQBVWVALKBUQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CSC=C1)CCl

Origin of Product

United States

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